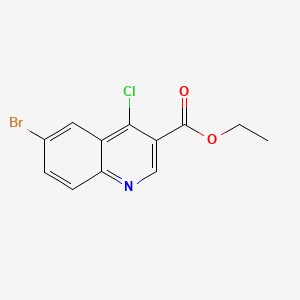

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Katalognummer B1303697

Molekulargewicht: 314.56 g/mol

InChI-Schlüssel: YGMLKBFPHVLHGT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09428503B2

Procedure details

On a larger scale, ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate (5765 g, 13.85 mol) was charged to the vessel with thionyl chloride (28.8 L). An exotherm from 20-26° C. was observed. DMF (4.4 mL) was added with no observed exotherm and the batch heated to 75° C. and stirred for 17 h. HPLC showed 1.3% starting material remained with 98.0% product. The reaction was concentrated in vacuo and the residue azeotroped with toluene (25 L). The resulting solid was then slurried in heptane (18.5 L) for 2.5 h, filtered and washed with heptane (3×4 L). The solid was dried under vacuum at 35° C. to give 4077 g of the desired material (93% crude yield) which contained ˜5% of ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in addition to ˜4% hydrolysis product by HPLC (90% pure). The crude material (4077 g) was returned to the vessel and reprocessed with thionyl chloride (14.5 L) and DMF (2.2 mL). The mixture was heated to 75° C. for 40 h. The thionyl chloride was removed in vacuo and the residue azeotroped with toluene (10 L). The residue was slurried in heptane (18 L) for ˜16 h at 20° C. The solid was collected by filtration, one portion being filtered under nitrogen and washed with heptane (3 L) to yield 2196 g of desired material (90% NMR assay, 99% by HPLC). The remainder of the batch was filtered under air and washed with heptane (3 L) to yield 1905 g of the desired material (88% NMR assay, 99% by HPLC). The yellow solids were combined for further processing (4101 g, 3653 g active, 83% yield, 99% by HPLC).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

crude material

Quantity

4077 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8](CC1C=CC(OC)=CC=1)[CH:7]=[C:6]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:5]2=O.S(Cl)([Cl:29])=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:5]2[Cl:29]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C(C(=CN(C2=CC1)CC1=CC=C(C=C1)OC)C(=O)OCC)=O

|

Step Two

[Compound]

|

Name

|

crude material

|

|

Quantity

|

4077 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

14.5 L

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

2.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to ˜4% hydrolysis product by HPLC (90% pure)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thionyl chloride was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue azeotroped with toluene (10 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration, one portion

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

being filtered under nitrogen

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (3 L)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2196 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |